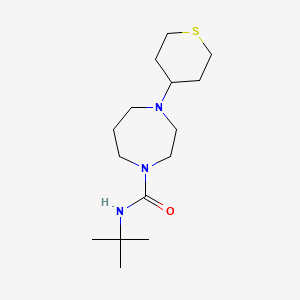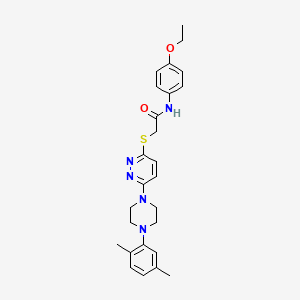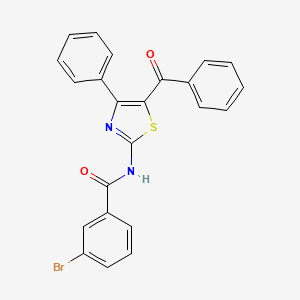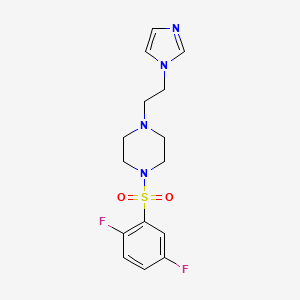
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure. It is used in the synthesis of various organic compounds and has been studied for its potential medicinal properties.
作用機序
The mechanism of action of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by reducing the production of certain inflammatory mediators in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines. The compound has also been found to exhibit significant anti-inflammatory activity by reducing the production of certain inflammatory mediators in the body.
実験室実験の利点と制限
The advantages of using 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for research on 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Optimization of the synthesis method to improve the yield and reduce the cost of the compound.
3. Studies on the potential use of the compound in combination with other anticancer agents.
4. Studies on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders.
5. Studies on the potential use of the compound in drug delivery systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and anti-inflammatory therapy, make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
合成法
The synthesis of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-aminobenzothiazole with 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters.
科学的研究の応用
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity.
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-4-12-13(7-10)16-20-15-12)18-8-11(9-18)17-5-1-2-6-17/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPCIFNOLGMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)


![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)


![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)
